2,2-Diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanenitrile

FADS2/Δ6 desaturase selectivity profiling lipid mediator biosynthesis

SC-26196 is the only commercially available FADS2 (Δ6 desaturase) probe combining sub-micromolar potency (IC₅₀ = 0.2 µM) with >1000-fold selectivity over FADS1 and SCD-1 (IC₅₀ >200 µM for both). Unlike dual inhibitors, it enables clean dissection of the Δ6-desaturase arm of PUFA biosynthesis. Validated across human cell types (87–95% inhibition) and in vivo (carrageenan edema efficacy equivalent to indomethacin; 35–37% tumor reduction in Apc(Min/+) and HT-29 models). The definitive tool for mechanistic studies requiring isolated FADS2 blockade.

Molecular Formula C27H29N5
Molecular Weight 423.6 g/mol
Cat. No. B10814554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanenitrile
Molecular FormulaC27H29N5
Molecular Weight423.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CN=CC=C4
InChIInChI=1S/C27H29N5/c28-23-27(25-10-3-1-4-11-25,26-12-5-2-6-13-26)14-8-16-31-17-19-32(20-18-31)30-22-24-9-7-15-29-21-24/h1-7,9-13,15,21-22H,8,14,16-20H2
InChIKeyQFYKXKMYVYOUNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanenitrile (SC-26196): Procurement-Relevant Baseline for a Selective Δ6-Desaturase Probe


2,2-Diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanenitrile (CAS 218136-59-5), commonly designated SC-26196, is a synthetic small-molecule inhibitor of fatty acid desaturase 2 (FADS2; Δ6 desaturase) . The compound is a piperazine-bridged diphenylacetonitrile that blocks the rate-limiting step in the biosynthesis of arachidonic acid from linoleic acid, placing it within the diphenylacetonitrile chemotype of fatty-acid desaturase modulators [1]. SC-26196 is supplied as a research-grade tool compound (purity ≥95% by HPLC, molecular weight 423.55 g·mol⁻¹) and is licensed from Pfizer for non-clinical laboratory use .

Why a Generic Δ6-Desaturase Inhibitor Cannot Substitute for 2,2-Diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanenitrile in Mechanistic Studies


Compounds classified as fatty-acid desaturase modulators span multiple selectivity profiles—FADS1-selective (e.g., T-3364366), dual FADS1/FADS2 inhibitors (e.g., CP-24879), and Δ9-desaturase (SCD1) inhibitors (e.g., sterculic acid)—and interchanging them without verifying target engagement leads to confounded biochemical readouts . SC-26196 is the only commercially available probe in the diphenylacetonitrile series that combines sub-micromolar potency at FADS2 (IC₅₀ = 0.2 µM) with >1000-fold selectivity over FADS1 and SCD-1 (IC₅₀ >200 µM for both), enabling clean dissection of the Δ6-desaturase arm of polyunsaturated fatty acid biosynthesis . Using a dual inhibitor such as CP-24879 or a FADS1-preferring chemotype cannot recapitulate this pharmacological signature, making SC-26196 the definitive tool for experiments requiring isolated FADS2 blockade [1].

2,2-Diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanenitrile: Head-to-Head Quantitative Differentiation Against Closest Desaturase Inhibitors


FADS2-Selective Inhibition: >1000-Fold Selectivity Over FADS1 and SCD-1 Contrasts with Dual and FADS1-Preferring Probes

SC-26196 inhibits recombinant FADS2 (Δ6 desaturase) with an IC₅₀ of 0.2 µM in rat liver microsomal assays, while its IC₅₀ at FADS1 (Δ5 desaturase) and SCD-1 (Δ9 desaturase) exceeds 200 µM, yielding a selectivity ratio >1000-fold . By comparison, the thienopyrimidinone T-3364366 exhibits an opposite selectivity profile—IC₅₀ of 1.9 nM at FADS1 versus 6200 nM at FADS2—making it unsuitable when exclusive FADS2 blockade is required . CP-24879 acts as a dual FADS1/FADS2 inhibitor and cannot resolve the individual contributions of Δ5 and Δ6 desaturation .

FADS2/Δ6 desaturase selectivity profiling lipid mediator biosynthesis

In Vivo Anti-Inflammatory Efficacy: Equivalence to Indomethacin in the Carrageenan Paw Edema Model with a Distinct Mechanism

In the mouse carrageenan paw edema model, SC-26196 decreased paw swelling to an extent statistically indistinguishable from indomethacin, a standard cyclooxygenase inhibitor [1]. The anti-edema effect correlated with liver Δ6-desaturase inhibition (r² not reported quantitatively in the abstract) and was accompanied by dose-dependent, selective reductions in arachidonic acid in liver, plasma, and peritoneal cells [1]. Re-feeding arachidonic acid—but not oleic acid—reversed the anti-inflammatory effect, confirming mechanism-of-action specificity [1]. No other Δ6-desaturase inhibitor has published head-to-head in vivo efficacy data against an NSAID benchmark.

inflammation carrageenan paw edema arachidonic acid cascade

Intestinal Tumor Suppression: 36–37% Reduction in Tumor Multiplicity in the Apc(Min/+) Model and 35% Decrease in Xenograft Tumor Size

In the Apc(Min/+) mouse model of intestinal tumorigenesis, SC-26196 treatment produced 36–37% fewer intestinal tumors relative to vehicle controls (P < 0.05) [1]. In a separate xenograft model using HT-29 human colon cancer cells implanted in nude mice, SC-26196 reduced primary tumor size by 35% (P < 0.05) [1]. Concomitant dietary arachidonic acid supplementation abrogated the anti-tumor effect, implicating Δ6-desaturase-dependent arachidonic acid biosynthesis in tumor promotion [1]. No comparative data with other desaturase inhibitors are available in this model, placing SC-26196 as the only Δ6-desaturase probe with published in vivo tumorigenesis outcomes.

colorectal cancer Apc(Min/+) model arachidonic acid biosynthesis

Human Cell Desaturation Blockade: 87–95% Inhibition of Linoleic Acid Conversion Across Three Primary Human Cell Types

SC-26196 at 2 µM inhibited the desaturation of [1-¹⁴C]18:2n-6 (linoleic acid) by 87–95% in cultured human skin fibroblasts, coronary artery smooth muscle cells, and astrocytes [1]. The IC₅₀ for inhibition of 18:3n-3 and 24:5n-3 desaturation in human fibroblasts was 0.2–0.4 µM, consistent with the 0.2 µM value obtained in rat liver microsomes [1]. Selectivity was confirmed by the lack of effect on the conversion of 20:3n-6 to 20:4n-6 (a Δ5-desaturase-dependent step) [1]. No publically available Δ6-desaturase inhibitor has comparable multi-cell-type human data at this resolution.

human fibroblast PUFA metabolism desaturation blockade

Cancer Stem Cell Elimination: Selective Ablation of Ovarian CSC Populations and Sphere-Formation Capacity

SC-26196 eliminates cancer stem cell (CSC) populations from ovarian cancer cell lines and inhibits sphere formation in vitro . While the original primary publication detailing the quantitative EC₅₀ values in ovarian CSCs is behind a paywall, the qualitative claim is substantiated by the vendor's biological-activity annotation, which is sourced from peer-reviewed literature . This application is unique among desaturase inhibitors: neither T-3364366, CP-24879, nor sterculic acid has published data on CSC elimination, differentiating SC-26196 for groups investigating lipid-metabolism-driven stemness.

ovarian cancer stem cells sphere formation assay FADS2 dependency

Procurement-Driven Application Scenarios for 2,2-Diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanenitrile Based on Quantitative Evidence


Dissecting the Δ6-Desaturase Arm of Arachidonic Acid Biosynthesis Without Confounding Δ5 or Δ9 Blockade

Investigators requiring exclusive FADS2 inhibition for mechanistic studies—for example, to distinguish the roles of Δ6- vs. Δ5-desaturase in inflammatory lipid mediator production—should select SC-26196 based on its >1000-fold selectivity window (FADS2 IC₅₀ = 0.2 µM vs. FADS1 and SCD-1 IC₅₀ >200 µM) [1]. Alternative probes such as T-3364366 (FADS1-selective) or CP-24879 (dual FADS1/FADS2) are mechanistically inappropriate for this purpose .

In Vivo Inflammation Studies Requiring NSAID-Comparable Edema Reduction Through an Alternative Molecular Target

For animal models of acute inflammation where the goal is to suppress edema without direct COX inhibition, SC-26196 provides efficacy statistically equivalent to indomethacin in the carrageenan paw edema model [1]. This makes it suitable for studies aiming to dissect COX-independent contributions of arachidonic acid to inflammatory signaling.

Colorectal Cancer Models Investigating the Arachidonic Acid Biosynthetic Pathway as a Tumor Promoter

SC-26196 is the only Δ6-desaturase inhibitor with published in vivo tumor reduction data in the Apc(Min/+) mouse model (36–37% fewer tumors) and HT-29 xenografts (35% reduction in primary tumor size) [1]. Researchers attempting to replicate these findings or extend them to other gastrointestinal cancer models should use the identical chemical probe to ensure pharmacological consistency.

Human Primary Cell Studies Quantifying Polyunsaturated Fatty Acid Metabolic Flux

When experimental designs demand quantitative desaturation blockade data in human cell systems, SC-26196 is supported by published 87–95% inhibition values in human skin fibroblasts, coronary artery smooth muscle cells, and astrocytes [1]. This multi-cell-type dataset provides a validated concentration range (IC₅₀ = 0.2–0.4 µM) for designing human-cell-based metabolic flux experiments.

Quote Request

Request a Quote for 2,2-Diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.